molecular formula C13H19BrN2O B12080919 4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol

4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol

Katalognummer: B12080919
Molekulargewicht: 299.21 g/mol
InChI-Schlüssel: RVAYOPOMJSNHLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol is an organic compound that features a bromine atom, a phenol group, and a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol typically involves a multi-step process. One common method includes the following steps:

    Mannich Reaction: This involves the reaction of the brominated phenol with formaldehyde and 4-ethylpiperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Phenol derivatives without the bromine atom

    Substitution: Various substituted phenol derivatives

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-2-methylphenol
  • 4-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidine
  • 4-Bromo-2-((4-ethylpiperazin-1-yl)methyl)phenol

Uniqueness

4-Bromo-3-((4-ethylpiperazin-1-yl)methyl)phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, phenol group, and piperazine ring allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Eigenschaften

Molekularformel

C13H19BrN2O

Molekulargewicht

299.21 g/mol

IUPAC-Name

4-bromo-3-[(4-ethylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C13H19BrN2O/c1-2-15-5-7-16(8-6-15)10-11-9-12(17)3-4-13(11)14/h3-4,9,17H,2,5-8,10H2,1H3

InChI-Schlüssel

RVAYOPOMJSNHLK-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.